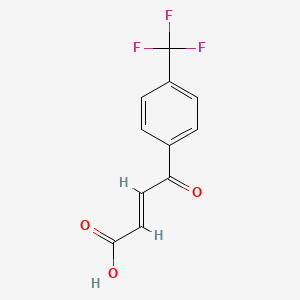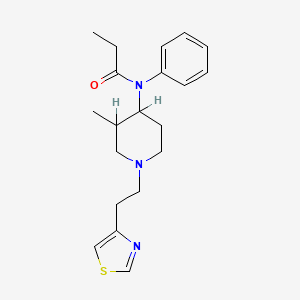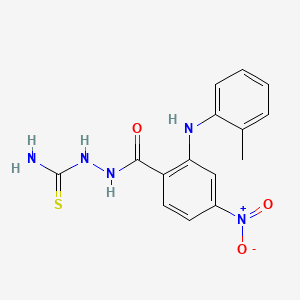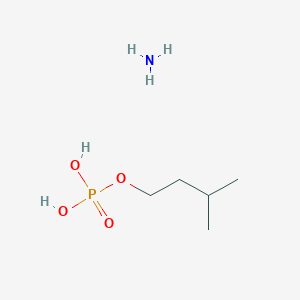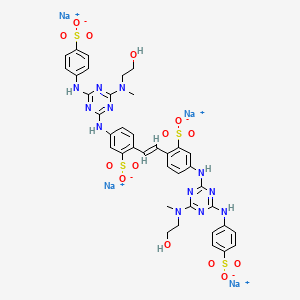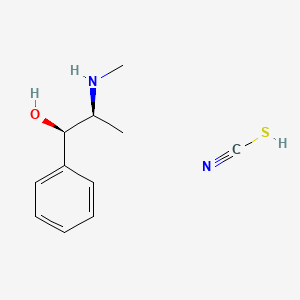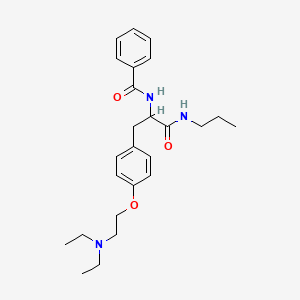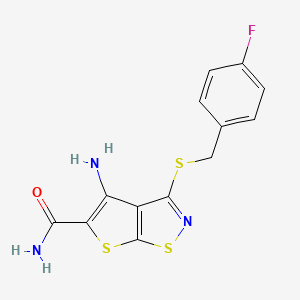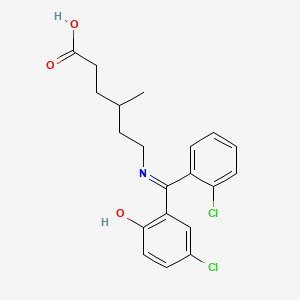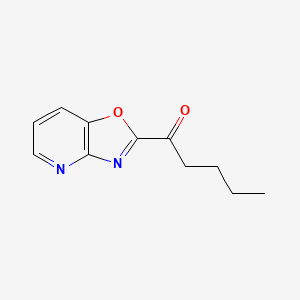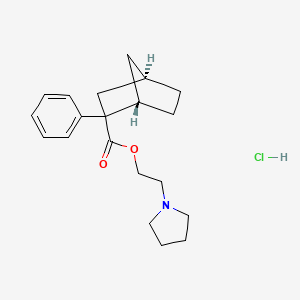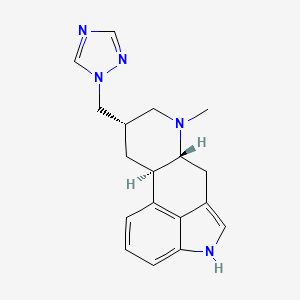
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals for their therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline typically involves multi-step organic reactions. The process may start with the formation of the ergoline core, followed by the introduction of the triazole moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding ergoline derivatives.
Biology
In biology, this compound may be used to study receptor interactions and signal transduction pathways due to its potential binding affinity to various biological targets.
Medicine
In medicine, ergoline derivatives are known for their therapeutic effects, including treatment of migraines, Parkinson’s disease, and other neurological conditions. This compound may have similar applications.
Industry
In the industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline likely involves interaction with specific molecular targets such as receptors or enzymes. The triazole moiety may enhance binding affinity and specificity, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline: The parent compound with a similar core structure.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is unique due to the presence of the triazole moiety, which may confer distinct biological activities and chemical reactivity compared to other ergoline derivatives.
Propiedades
Número CAS |
115178-30-8 |
|---|---|
Fórmula molecular |
C18H21N5 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(6aR,9S,10aR)-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H21N5/c1-22-8-12(9-23-11-19-10-21-23)5-15-14-3-2-4-16-18(14)13(7-20-16)6-17(15)22/h2-4,7,10-12,15,17,20H,5-6,8-9H2,1H3/t12-,15+,17+/m0/s1 |
Clave InChI |
AIBHLZVVPXCTKY-XGWLTEMNSA-N |
SMILES isomérico |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


